molecular formula C24H27FN2O4S B2535288 1-butyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 892785-83-0

1-butyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2535288
CAS No.: 892785-83-0
M. Wt: 458.55
InChI Key: NVTQCLAEKFYOCA-UHFFFAOYSA-N
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Description

1-butyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This compound, with its unique substituents, may exhibit distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinolone core: This can be achieved through the cyclization of an appropriate precursor.

    Introduction of the butyl group: This can be done via alkylation reactions.

    Fluorination: Introduction of the fluorine atom using fluorinating agents.

    Sulfonylation: Addition of the 3-methylbenzenesulfonyl group.

    Morpholine substitution: Incorporation of the morpholine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-butyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinolone derivatives.

    Reduction: Reduction reactions can modify the quinolone core or other substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinolone N-oxides, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

1-butyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one may have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or cellular pathways.

    Medicine: Investigated for its antibacterial, antiviral, or anticancer properties.

    Industry: Possible applications in material science or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an antibacterial agent, it might inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A well-known fluoroquinolone antibiotic.

    Levofloxacin: Another fluoroquinolone with broad-spectrum activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

1-butyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinolones. These differences could result in varied efficacy, spectrum of activity, or pharmacokinetic properties.

Properties

IUPAC Name

1-butyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O4S/c1-3-4-8-27-16-23(32(29,30)18-7-5-6-17(2)13-18)24(28)19-14-20(25)22(15-21(19)27)26-9-11-31-12-10-26/h5-7,13-16H,3-4,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTQCLAEKFYOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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